

# 7-Aminoquinoline chemical and physical properties

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## Compound of Interest

Compound Name: 7-Aminoquinoline

Cat. No.: B1265446

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An In-depth Technical Guide to **7-Aminoquinoline**: Core Chemical and Physical Properties

**7-Aminoquinoline** is an aromatic heterocyclic amine based on the quinoline scaffold. It serves as a crucial building block in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals.<sup>[1][2]</sup> Its derivatives have been extensively studied for a range of therapeutic applications, including as antimalarial, antiviral, and anticancer agents.<sup>[1][3][4][5]</sup> This technical guide provides a comprehensive overview of the core chemical and physical properties of **7-Aminoquinoline**, detailed experimental protocols, and insights into its mechanism of action.

## Chemical and Physical Properties

The fundamental properties of **7-Aminoquinoline** are summarized below. These characteristics are essential for its handling, characterization, and application in research and development.

## Identifiers and General Properties

Property	Value	Source
CAS Number	580-19-8	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub>	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
IUPAC Name	quinolin-7-amine	<a href="#">[6]</a>
Synonyms	7-Quinolinamine, (Quinolin-7-yl)amine, 7-quinolylamine	<a href="#">[1]</a> <a href="#">[7]</a>
Appearance	Yellow to Red-brown crystalline solid	<a href="#">[1]</a>

## Physicochemical Data

Property	Value	Source
Molecular Weight	144.17 g/mol	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Melting Point	93.5-94 °C	<a href="#">[7]</a>
Boiling Point	324.3 ± 15.0 °C (Predicted)	<a href="#">[7]</a>
Density	1.210 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[7]</a>
pKa	6.60 ± 0.14 (Predicted)	<a href="#">[1]</a> <a href="#">[7]</a>
Solubility	Sparingly soluble in water. Soluble in polar organic solvents.	<a href="#">[1]</a> <a href="#">[8]</a>

## Computed Properties

Property	Value	Source
Topological Polar Surface Area	38.9 Å <sup>2</sup>	<a href="#">[1]</a> <a href="#">[6]</a>
Hydrogen Bond Donor Count	1 (from the amino group)	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	2 (from the two nitrogen atoms)	<a href="#">[1]</a>
Complexity	136	<a href="#">[1]</a> <a href="#">[6]</a>
Monoisotopic Mass	144.068748264 Da	<a href="#">[1]</a> <a href="#">[6]</a>

## Experimental Protocols

Detailed methodologies are critical for the replication and advancement of scientific research. This section outlines key experimental protocols related to the synthesis, purification, and characterization of **7-Aminoquinoline** and its derivatives.

### Synthesis of 7-Aminoquinoline

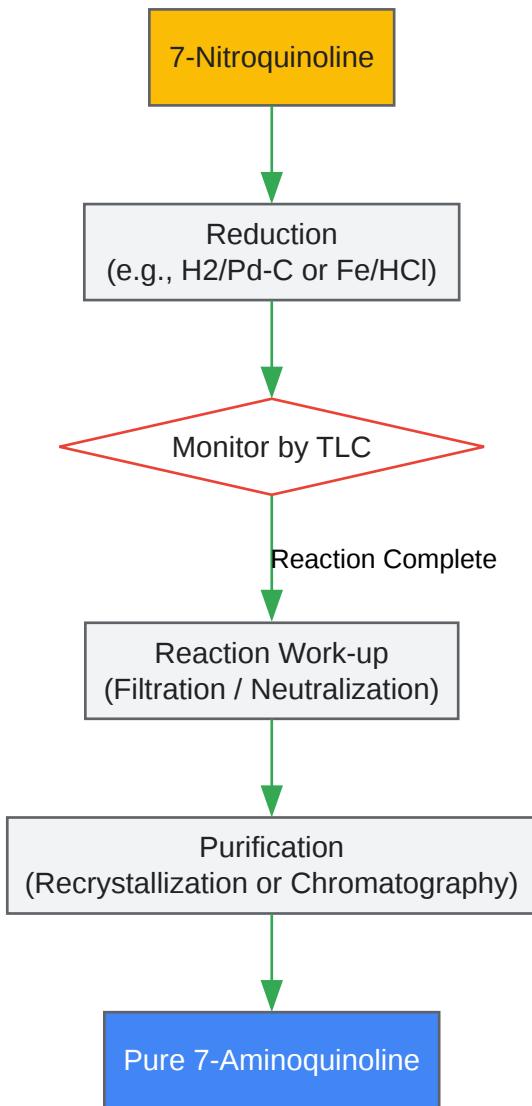
A common and established method for synthesizing **7-Aminoquinoline** is through the reduction of 7-nitroquinoline.[\[7\]](#)

Protocol: Reduction of 7-Nitroquinoline

- Reaction Setup: In a suitable reaction vessel, suspend 7-nitroquinoline in a solvent such as methanol or ethanol.[\[7\]](#)[\[9\]](#)
- Addition of Reducing Agent: Add a reducing agent. Common choices include:
  - Catalytic Hydrogenation: Add 10% Palladium on activated carbon (Pd/C) to the suspension.[\[7\]](#)[\[9\]](#)
  - Chemical Reduction: Alternatively, use a metal reductant like iron powder or tin(II) chloride (SnCl<sub>2</sub>) in the presence of an acid (e.g., HCl).[\[7\]](#)[\[10\]](#)
- Reaction Conditions:

- For catalytic hydrogenation, degas the system and introduce hydrogen gas. Stir the mixture at room temperature for several hours (e.g., 24 hours) until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).[9]
- For chemical reduction, heat the reaction mixture under reflux for several hours until TLC indicates the consumption of the starting material.[7]
- Work-up and Isolation:
  - Catalytic Hydrogenation: Upon completion, filter the reaction mixture to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude product.[9]
  - Chemical Reduction: If using iron powder, filter the hot solution to remove insoluble iron salts. If using  $\text{SnCl}_2$ , cool the mixture and neutralize with a base (e.g.,  $\text{NaOH}$ ) to precipitate the product.
- Purification: The crude **7-Aminoquinoline** can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure compound.[7][11]

## General Workflow for 7-Aminoquinoline Synthesis

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Caption: General workflow for the synthesis of **7-Aminoquinoline**.

## Characterization Protocols

The identity and purity of synthesized **7-Aminoquinoline** are confirmed using various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).[\[12\]](#)
  - Data Acquisition: Acquire  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra to confirm the chemical structure. The proton spectrum will show characteristic signals for the aromatic protons on the quinoline ring system and the protons of the amino group.[\[11\]](#)[\[12\]](#)
- Infrared (IR) Spectroscopy:
  - Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film.
  - Data Acquisition: Record the FT-IR spectrum. Key vibrational bands to identify include N-H stretching of the amino group (typically around  $3300\text{-}3500\text{ cm}^{-1}$ ) and C=C/C=N stretching of the aromatic quinoline core.[\[13\]](#)[\[14\]](#)
- UV-Visible (UV-Vis) Spectroscopy:
  - Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or ethanol).[\[2\]](#)
  - Data Acquisition: Measure the absorption spectrum. **7-Aminoquinoline** derivatives typically show strong absorption in the near UV to blue light region (around 360-400 nm), which can be influenced by solvent polarity.[\[2\]](#)[\[15\]](#)
- Mass Spectrometry (MS):
  - Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
  - Data Acquisition: Analyze using an appropriate ionization technique, such as Electrospray Ionization (ESI), to determine the molecular weight and confirm the molecular formula by observing the molecular ion peak  $[\text{M}+\text{H}]^+$ .[\[11\]](#)[\[12\]](#)

## Biological Activity and Mechanisms of Action

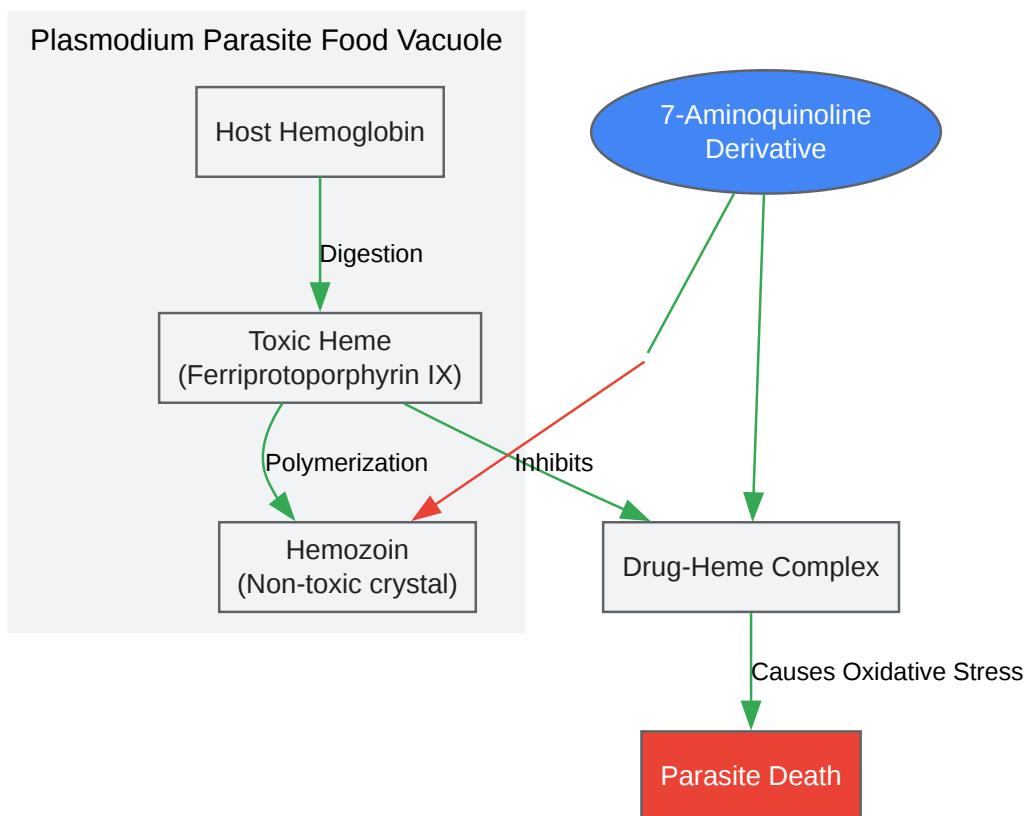
**7-Aminoquinoline** and its derivatives are renowned for their biological activities, most notably as antimalarial agents. The core mechanism involves disrupting the detoxification of heme within the malaria parasite.

## Antimalarial Mechanism of Action

The primary target for 4-aminoquinoline drugs (structurally related to **7-aminoquinoline**) is the food vacuole of the *Plasmodium* parasite.

- Heme Detoxification: The parasite digests hemoglobin from the host's red blood cells, releasing toxic free heme (ferriprotoporphyrin IX).
- Inhibition of Hemozoin Formation: To protect itself, the parasite polymerizes the toxic heme into an inert crystalline substance called hemozoin.
- Drug Action: Aminoquinolines accumulate in the acidic food vacuole. They bind to ferriprotoporphyrin IX, preventing its polymerization into hemozoin. The buildup of the drug-heme complex leads to oxidative stress and parasite death.[\[10\]](#)[\[16\]](#)[\[17\]](#)

## Antimalarial Mechanism of 7-Aminoquinoline Derivatives

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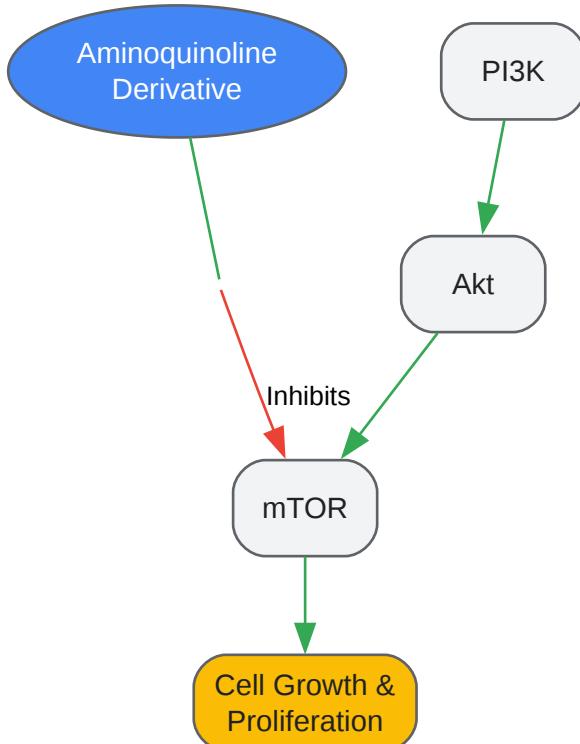
Caption: Inhibition of hemozoin formation by **7-aminoquinoline** derivatives.

## Other Biological Activities

- Antiviral Activity: Derivatives of **7-aminoquinoline** have demonstrated activity against herpes simplex virus (HSV) by inhibiting viral replication.[3]
- Anticancer Activity: Aminoquinolines can act as lysosomotropic agents, accumulating in the acidic lysosomes of cancer cells. This disrupts cellular processes and can inhibit key signaling pathways like PI3K/Akt/mTOR, leading to cell cycle arrest and apoptosis.[4]

- Antileishmanial Activity: Certain 7-chloro-4-quinolinylhydrazone derivatives have shown activity against *Leishmania amazonensis*, appearing to induce mitochondrial dysfunction in the parasite.[\[18\]](#)

Simplified Anticancer Signaling Inhibition

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Caption: Inhibition of the PI3K/Akt/mTOR pathway by aminoquinolines.

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Email: [info@benchchem.com](mailto:info@benchchem.com)